6-Hydroxy-4-methylnicotinaldehyde
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Overview
Description
6-Hydroxy-4-methylnicotinaldehyde is an organic compound with the molecular formula C7H7NO2 It is a derivative of nicotinaldehyde, characterized by the presence of a hydroxyl group at the 6th position and a methyl group at the 4th position on the pyridine ring
Mechanism of Action
Target of Action
It is a derivative of nicotine, and nicotine’s primary targets are nicotinic acetylcholine receptors (nachrs) in the brain . These receptors play a crucial role in cognitive functions such as memory and attention .
Mode of Action
It is known that nicotine and its derivatives can interact with nachrs, leading to changes in neuronal signaling
Biochemical Pathways
Nicotine and its derivatives are known to influence the cholinergic system in the brain . They can also affect memory and oxidative stress . More research is needed to elucidate the specific pathways affected by 6-Hydroxy-4-methylnicotinaldehyde.
Result of Action
Nicotine and its derivatives have been shown to have cognition-enhancing effects, such as improved attention, memory, and cognitive function
Biochemical Analysis
Biochemical Properties
6-Hydroxy-4-methylnicotinaldehyde is involved in various biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . The compound’s localization or accumulation can be affected by these interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-methylnicotinaldehyde can be achieved through several methods. One common approach involves the oxidation of 6-Hydroxy-4-methylnicotinic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to prevent over-oxidation.
Another method involves the condensation of 6-Hydroxy-4-methylpyridine with formaldehyde, followed by oxidation. This route may utilize catalysts such as palladium or copper to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often employs large-scale oxidation processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: 6-Hydroxy-4-methylnicotinic acid.
Reduction: 6-Hydroxy-4-methylbenzyl alcohol.
Substitution: Various ethers and esters depending on the substituents used.
Scientific Research Applications
6-Hydroxy-4-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Comparison with Similar Compounds
6-Hydroxy-4-methylnicotinaldehyde can be compared with other similar compounds, such as:
6-Hydroxy-4-methylnicotinic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
4-Methylnicotinaldehyde: Lacks the hydroxyl group at the 6th position.
6-Hydroxy-4-methylpyridine: Lacks the aldehyde group.
Properties
IUPAC Name |
4-methyl-6-oxo-1H-pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-2-7(10)8-3-6(5)4-9/h2-4H,1H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCWIXQZWNAOBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC=C1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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